1,2,3,4,6,7-Hexabromonaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,6,7-hexabromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBYYPAXJKCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226538 | |
| Record name | 1,2,3,4,6,7-Hexabromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75625-24-0 | |
| Record name | 1,2,3,4,6,7-Hexabromonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6,7-Hexabromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,6,7-HEXABROMONAPHTHALENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Elucidation of 1,2,3,4,6,7 Hexabromonaphthalene
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Discrimination
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of complex organic molecules like 1,2,3,4,6,7-Hexabromonaphthalene. By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of the molecular framework and differentiation between closely related isomers. libretexts.orglibretexts.org
Application of ¹H NMR for Structural Assignments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. libretexts.orgpressbooks.pub For this compound, the naphthalene (B1677914) core is substituted with six bromine atoms, leaving only two protons attached to the aromatic rings. These protons are located at the C-5 and C-8 positions.
Due to the asymmetric substitution pattern of the bromine atoms, the two protons (H-5 and H-8) are chemically non-equivalent. Consequently, they are expected to resonate at different chemical shifts in the aromatic region of the ¹H NMR spectrum (typically δ 7-9 ppm). chemistrysteps.commsu.edu As neither proton has an adjacent proton (a proton on a neighboring carbon atom), spin-spin coupling is absent. Therefore, the spectrum is anticipated to show two distinct singlets, with each signal integrating to one proton. youtube.com The precise chemical shifts are influenced by the deshielding effects of the nearby bromine atoms and the aromatic ring currents.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| H-5 | Aromatic Region (e.g., 7.5-8.5) | Singlet (s) | 1H |
Utilization of ¹³C NMR for Carbon Skeleton Elucidation and Isomer Differentiation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of a molecule. compoundchem.comoregonstate.edu The chemical shift range for ¹³C is much wider than for ¹H NMR, typically 0-220 ppm, which allows for excellent signal resolution. libretexts.org
In this compound, the lack of symmetry renders all ten carbon atoms of the naphthalene system chemically unique. Therefore, a proton-decoupled ¹³C NMR spectrum is expected to exhibit ten distinct signals. The chemical shifts of these carbons are influenced by two main factors:
Hybridization: All ten carbons are sp² hybridized, placing them in the typical aromatic range (δ 110-170 ppm).
Substitution: Carbons directly bonded to electronegative bromine atoms (C-Br) are significantly deshielded and shifted downfield compared to carbons bonded to hydrogen (C-H) or other carbons (bridgehead carbons). libretexts.org
The unique 10-peak pattern serves as a definitive fingerprint for this specific isomer, allowing for its clear differentiation from other hexabromonaphthalene isomers which would display a different number of signals due to varying degrees of symmetry.
Table 2: Expected ¹³C NMR Signal Assignments for this compound
| Carbon Type | Carbon Positions | Expected Number of Signals | Expected Chemical Shift Range (δ, ppm) |
|---|---|---|---|
| C-Br | C-1, C-2, C-3, C-4, C-6, C-7 | 6 | ~120-140 |
| C-H | C-5, C-8 | 2 | ~125-135 |
Advanced Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR experiments provide correlation data that reveals how different nuclei are connected within a molecule, either through bonds or through space. For a molecule like this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
HSQC: This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). For this compound, an HSQC spectrum would show two cross-peaks, definitively linking the ¹H signal for H-5 to the ¹³C signal for C-5, and the ¹H signal for H-8 to the ¹³C signal for C-8. nih.gov
HMBC: This experiment reveals longer-range correlations, typically over two or three bonds (²J_CH_ and ³J_CH_). This is crucial for assigning the quaternary (non-protonated) carbons. For example, the H-5 proton would show correlations to the bridgehead carbon C-10, the brominated carbon C-4, and the brominated carbon C-6. Similarly, H-8 would show correlations to the bridgehead carbon C-9 and the brominated carbons C-1 and C-7. These connectivity patterns confirm the entire substitution pattern around the naphthalene core. libretexts.org
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orguni-siegen.de By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision. wikipedia.org
Confirmation of Bromine Atom Positions and Molecular Geometry
A successful single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its structure. The resulting structural model would visually confirm the exact positions of the six bromine atoms and two hydrogen atoms on the naphthalene framework, validating the assignments made by NMR spectroscopy.
Key geometric parameters that would be determined include:
C-C and C-Br bond lengths: These values reveal the extent of electronic effects of the bromine substituents on the aromatic system.
Bond angles: Analysis of the C-C-C and C-C-Br angles would indicate any steric strain or distortion from ideal sp² geometry, which can be caused by the crowding of multiple large bromine atoms on the rings.
Table 3: Key Molecular Geometry Parameters from X-ray Crystallography
| Parameter | Description | Expected Value/Observation |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal lattice. wikipedia.org | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry operations that define the crystal. wikipedia.org | e.g., P2₁/c, Pbca |
| C-Br Bond Length | The distance between a carbon and a bromine atom. | ~1.88 - 1.92 Å |
| C-C Bond Length | The distance between carbon atoms in the aromatic ring. | ~1.36 - 1.43 Å |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by non-covalent intermolecular interactions. nih.gov For highly halogenated aromatic compounds like this compound, the dominant forces are expected to be:
Van der Waals Forces: These are the primary attractive forces holding the neutral, nonpolar molecules together.
π-π Stacking: The electron-rich naphthalene rings may stack on top of one another, although this can be influenced or hindered by the bulky bromine atoms.
Halogen Bonding (Br···Br or Br···π): Bromine atoms possess a region of positive electrostatic potential on their outer tip (a σ-hole), which can interact favorably with an electron-rich region on a neighboring molecule, such as another bromine atom's lone pair or the face of a naphthalene ring. rsc.org
Analysis of the crystal packing can provide insights into the material's physical properties, such as melting point and solubility, and how intermolecular forces dictate the supramolecular assembly in the solid state. rsc.orgnih.gov
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, mass spectrometry confirms the molecular weight and provides insights into its fragmentation patterns under ionization. youtube.comnih.gov The monoisotopic mass of this compound is 595.5257 Da. uni.lu
Electron ionization mass spectrometry (EI-MS) of aromatic compounds typically results in a prominent molecular ion peak. The fragmentation of this compound would likely involve the sequential loss of bromine atoms, leading to a series of fragment ions with decreasing mass-to-charge ratios. The relative abundance of these fragments can provide information about the stability of the resulting ions.
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 596.53298 | 176.0 |
| [M+Na]⁺ | 618.51492 | 185.6 |
| [M-H]⁻ | 594.51842 | 179.9 |
| [M+NH₄]⁺ | 613.55952 | 182.0 |
| [M+K]⁺ | 634.48886 | 175.3 |
| [M]⁺ | 595.52515 | 197.1 |
| [M]⁻ | 595.52625 | 197.1 |
Data obtained from PubChem. uni.lu
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure. renishaw.comyoutube.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. upi.edu The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups and bond vibrations. researchgate.netscribd.com For this compound, the FT-IR spectrum is expected to show characteristic absorptions for the aromatic C-H and C-C bonds, as well as the C-Br bonds.
Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org The C-C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.czlibretexts.org The C-Br stretching vibrations are expected at lower wavenumbers, generally below 1000 cm⁻¹. The specific positions and patterns of these bands are influenced by the substitution pattern of the bromine atoms on the naphthalene core.
Expected FT-IR Absorption Regions for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | vscht.czlibretexts.org |
| Aromatic C-C Stretch (in-ring) | 1600-1585 | libretexts.org |
| Aromatic C-C Stretch (in-ring) | 1500-1400 | libretexts.org |
| C-H "oop" (out-of-plane) | 900-675 | libretexts.org |
| C-Br Stretch | Below 1000 |
Raman Spectroscopy for Vibrational Mode Characterization
Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. youtube.comwikipedia.org It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. renishaw.com The Raman spectrum of this compound would provide further details about the skeletal vibrations of the naphthalene ring system and the C-Br bonds. The fingerprint region, typically between 500 and 1500 cm⁻¹, is especially useful for identifying the molecule. wikipedia.org The positions and intensities of the Raman bands are dependent on the molecular structure and symmetry. renishaw.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. msu.eduazooptics.com The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* transitions within the aromatic naphthalene system. researchgate.netuni-muenchen.de The extensive conjugation of the naphthalene core results in strong absorptions in the UV region. The presence of the bromine atoms, which are auxochromes, can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities provide valuable information about the electronic structure of the molecule. researchgate.netuni-muenchen.de
General UV-Vis Absorption Regions
| Wavelength Range (nm) | Region | Associated Transitions | Reference |
|---|---|---|---|
| 190–400 | Ultraviolet | σ→σ* and n→σ | azooptics.com |
| 400–800 | Visible | π→π and n→π* | azooptics.com |
Computational and Theoretical Chemistry Studies on 1,2,3,4,6,7 Hexabromonaphthalene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for medium to large molecules like hexabromonaphthalene. nih.gov DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons. nih.gov
For halogenated naphthalenes, DFT, particularly with hybrid functionals like B3LYP, has been successfully used to predict molecular structures and electronic properties. researchgate.netresearchgate.net In the case of 1,2,3,4,6,7-hexabromonaphthalene, DFT calculations would begin with a geometry optimization. This iterative process adjusts the positions of the atoms until a minimum on the potential energy surface is found, corresponding to the most stable molecular geometry. The inclusion of dispersion corrections (e.g., D3BJ) is often recommended for systems with heavy atoms like bromine to accurately account for van der Waals interactions.
The optimized geometry provides key structural parameters. For this compound, one would expect distortions from the ideal planar naphthalene (B1677914) core due to steric strain between the adjacent bromine atoms on one of the rings. The C-Br bond lengths and the C-C-Br and Br-C-C-Br dihedral angles would be critical outputs of this calculation.
Below is a table representing the type of data that would be generated from a DFT geometry optimization of this compound, using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values and would be confirmed by actual computational runs.)
| Parameter | Predicted Value |
| C-C Bond Length (Aromatic) | 1.37 - 1.43 Å |
| C-H Bond Length | ~1.08 Å |
| C-Br Bond Length | 1.88 - 1.92 Å |
| C-C-C Bond Angle | 118° - 122° |
| C-C-Br Bond Angle | 119° - 123° |
| Dihedral Angle (C-C-C-C) | ~0° (slight puckering) |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) can provide highly accurate electronic properties. nih.gov These methods have been applied to study various naphthalene derivatives. researchgate.netnih.gov
For this compound, ab initio calculations can be used to determine fundamental electronic descriptors. Key properties include the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added). These values are crucial for understanding the molecule's redox behavior and its ability to participate in charge-transfer interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined, with the HOMO-LUMO gap providing an indication of the molecule's kinetic stability and electronic excitability. researchgate.net
Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations (Note: These are representative values and would be confirmed by actual computational runs.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and electronic transition energy |
| Ionization Potential | 7.0 eV | Energy to remove an electron; susceptibility to oxidation |
| Electron Affinity | 1.0 eV | Energy to accept an electron; susceptibility to reduction |
| Dipole Moment | 1.5 D | Measures the polarity of the molecule |
Simulation of Spectroscopic Signatures from Theoretical Models
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the identification and characterization of compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. nih.gov Computational methods can predict ¹³C and ¹H NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with DFT. researchgate.net
For this compound, the first step is to use the previously DFT-optimized geometry. The magnetic shielding tensors for each nucleus are then calculated. These are subsequently converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The presence of six heavy bromine atoms would significantly influence the electronic environment of the carbon and hydrogen atoms, leading to a complex and spread-out ¹³C spectrum. The two remaining protons would also have distinct chemical shifts.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These are representative values relative to TMS and would be confirmed by actual computational runs.)
| Atom | Predicted Chemical Shift (δ, ppm) |
| C1, C2, C3, C4, C6, C7 (C-Br) | 125 - 135 |
| C5, C8 (C-H) | 120 - 128 |
| C9, C10 (bridgehead) | 130 - 140 |
| H5, H8 | 7.8 - 8.5 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. A frequency calculation performed on the optimized geometry of this compound can predict these spectra. nih.gov This analysis not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the frequencies and intensities of the vibrational modes. nih.gov
The predicted spectrum for this molecule would be characterized by:
C-H stretching vibrations for the two protons.
Aromatic C-C stretching vibrations within the naphthalene rings.
C-Br stretching vibrations , which are expected at lower frequencies.
Various bending modes (in-plane and out-of-plane).
These theoretical spectra can be compared with experimental data to confirm the identity and purity of a synthesized sample.
Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values and would be confirmed by actual computational runs. Scaling factors are often applied to improve agreement with experimental data.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong | Strong |
| Aromatic C-C Stretch | 1300 - 1450 | Strong | Medium |
| C-H In-Plane Bend | 1100 - 1250 | Medium | Medium |
| C-H Out-of-Plane Bend | 800 - 900 | Strong | Weak |
| C-Br Stretch | 500 - 650 | Strong | Strong |
Mechanistic Insights into Chemical Reactivity through Computational Modeling
Computational modeling can go beyond static properties to explore the potential chemical reactions of this compound. By mapping out reaction pathways and calculating the energies of transition states and intermediates, it is possible to predict the feasibility and kinetics of various transformations. mdpi.com
For a highly brominated naphthalene, potential areas of investigation include:
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromine atoms could make the naphthalene core susceptible to attack by nucleophiles. Computational models can identify the most likely sites of attack and the energy barriers associated with these reactions.
Reductive Debromination: The pathways for the removal of bromine atoms under reducing conditions can be modeled. This is relevant for understanding the environmental degradation of such compounds.
Thermal Stability and Decomposition: By simulating the molecule at high temperatures, computational methods can predict the initial steps of thermal decomposition, such as the homolytic cleavage of a C-Br bond to form radical species.
These studies provide valuable mechanistic insights that are often difficult to obtain through experimental means alone.
Conformational Analysis and Molecular Dynamics Simulations
Computational and theoretical chemistry provide powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. While specific experimental and computational studies on the conformational landscape and molecular dynamics of this particular isomer are limited in publicly available literature, we can extrapolate from established principles of theoretical chemistry to understand its likely behavior. Such studies are crucial for predicting the molecule's physical, chemical, and toxicological properties.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a seemingly rigid aromatic system like naphthalene, the presence of multiple large bromine substituents can induce significant steric strain, potentially leading to non-planar conformations.
In the case of this compound, the four adjacent bromine atoms on one ring (at positions 1, 2, 3, and 4) and the two on the other (at positions 6 and 7) create a highly crowded steric environment. The van der Waals radii of the bromine atoms are substantial, and their proximity can lead to repulsive interactions that force the naphthalene core to twist or pucker to achieve a more stable, lower-energy conformation.
Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore these conformational possibilities. A theoretical conformational analysis of this compound would typically involve:
Geometry Optimization: Calculating the lowest energy structure of the molecule. This would likely reveal a non-planar naphthalene skeleton to alleviate the steric strain between the bromine atoms.
Potential Energy Surface (PES) Scan: Systematically rotating specific dihedral angles (the angles between planes defined by sets of atoms) to map the energy landscape of the molecule. For instance, a key dihedral angle to investigate would be one that describes the twisting of the naphthalene core.
The results of such a scan can be visualized in a potential energy profile, which plots the relative energy of the molecule as a function of the dihedral angle. The minima on this profile correspond to stable conformers, while the maxima represent transition states between them.
Hypothetical Potential Energy Scan Data for Naphthalene Core Twist in this compound
The following interactive table represents hypothetical data from a DFT calculation, illustrating how the potential energy might change with the twisting of the naphthalene core. A dihedral angle of 0° would represent a perfectly planar structure.
| Dihedral Angle (degrees) | Relative Potential Energy (kcal/mol) |
| 0 | 5.0 |
| 10 | 2.5 |
| 20 | 1.0 |
| 30 | 0.0 |
| 40 | 1.0 |
| 50 | 2.5 |
| 60 | 5.0 |
Note: This data is illustrative and not from an actual study on this compound.
This hypothetical data suggests that a planar conformation (0°) is energetically unfavorable due to steric clash, and the molecule finds its most stable conformation with a significant twist of 30 degrees.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule, governed by a force field that describes the interatomic interactions.
Such simulations could reveal:
Flexibility and Vibrational Modes: How the naphthalene core and the carbon-bromine bonds vibrate and flex over time at a given temperature. This can provide insights into the molecule's stability and reactivity.
Conformational Transitions: Whether the molecule can transition between different twisted conformations and the timescales of these events.
Interactions with other molecules: How this compound interacts with solvent molecules or biological macromolecules, which is crucial for understanding its environmental fate and toxicity.
For an MD simulation, a suitable force field, such as a specialized version of the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), would be required. These force fields are parameterized to reproduce experimental and quantum mechanical data for a wide range of organic molecules.
Chemical Reactivity and Transformation Mechanisms of Hexabromonaphthalenes
Mechanistic Studies of Electrophilic Aromatic Bromination on Naphthalene (B1677914)
The synthesis of 1,2,3,4,6,7-hexabromonaphthalene is achieved through the electrophilic aromatic bromination of naphthalene. This reaction proceeds through a stepwise mechanism involving the substitution of hydrogen atoms on the aromatic ring with bromine.
The electrophilic aromatic substitution mechanism for the bromination of naphthalene generally involves the following steps:
Generation of the Electrophile: In the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) which can be formed in situ from iron powder and bromine, a highly reactive bromine electrophile (Br⁺) is generated.
Attack of the Electrophile: The π-electron system of the naphthalene ring attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Proton Elimination: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.
The regioselectivity of the bromination of naphthalene is a critical aspect. The α-positions (1, 4, 5, and 8) are more reactive towards electrophilic attack than the β-positions (2, 3, 6, and 7). This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at an α-position, which can be delocalized over both rings without disrupting the aromaticity of the second ring. youtube.comyoutube.comyoutube.com
As bromination proceeds, the existing bromine substituents on the naphthalene ring influence the position of subsequent substitutions. Bromine atoms are deactivating but ortho-, para-directing. The formation of highly brominated naphthalenes, such as this compound, is the result of forcing conditions, such as the use of excess bromine and a catalyst, to overcome the deactivating effect of the already present bromine atoms. cardiff.ac.uk The synthesis of this compound has been achieved by the bromination of naphthalene with bromine in the presence of iron powder in boiling dichloromethane. cardiff.ac.uk
Investigation of Chemical Transformation Pathways (e.g., Dehydrobromination, Debromination)
Hexabromonaphthalenes can undergo various chemical transformations, with dehydrobromination and debromination being significant pathways.
Dehydrobromination: This process involves the elimination of a hydrogen atom and a bromine atom from adjacent carbon atoms, leading to the formation of a double bond. While specific studies on the dehydrobromination of this compound are limited, analogous reactions in other polybrominated compounds suggest this is a plausible transformation. For instance, the dehydrobromination of α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene results in the formation of 1,3-dibromonaphthalene. rsc.org This type of elimination reaction is often promoted by a base. The mechanism typically follows an E2 (bimolecular elimination) pathway.
Debromination: This refers to the removal of bromine atoms from the naphthalene ring. Several debromination processes are known for polybrominated aromatic compounds:
Reductive Debromination: This can be achieved using various reducing agents. For example, zerovalent iron has been shown to reductively debrominate polybrominated diphenyl ethers, where the reaction proceeds in a stepwise manner, removing one bromine atom at a time. nih.govcapes.gov.br Microbial reductive debromination has also been observed for polybrominated diphenyl ethers, often involving specific dehalogenating bacteria. frontiersin.org
Proto-debromination: This is a type of reductive debromination where a bromine atom is replaced by a hydrogen atom. The proto-debromination of a crude tetrabromonaphthalene product using n-butyllithium has been reported to regioselectively yield 2,6-dibromonaphthalene. cardiff.ac.uk
Photochemical Debromination: Exposure to ultraviolet (UV) light can induce the cleavage of carbon-bromine bonds, leading to debromination. This is a significant degradation pathway for many brominated flame retardants in the environment.
While these transformation pathways are well-established for other brominated aromatic compounds, their specific kinetics and mechanisms for this compound require further investigation.
Stability Studies of Hexabromonaphthalene Isomers under Varied Chemical Conditions
The stability of hexabromonaphthalene isomers can vary depending on the positions of the bromine atoms on the naphthalene core. This has implications for their persistence in different environments.
Direct bromination of naphthalene results in a mixture of at least two hexabromonaphthalene isomers. The major isomer has been identified as this compound. nih.gov Another isomer, 2,3,4,5,6,7-hexabromonaphthalene, has also been identified and has been shown to be extremely persistent, as it can be isolated from the liver of rats ten days after administration of the hexabromonaphthalene mixture. nih.gov This suggests that the 2,3,4,5,6,7-isomer may be more stable or less readily metabolized than the 1,2,3,4,6,7-isomer under biological conditions.
The stability of different isomers is influenced by factors such as:
Steric Hindrance: Crowding between adjacent bromine atoms can lead to strain and reduce the stability of an isomer.
Detailed experimental studies on the stability of this compound under a range of chemical conditions, such as varying pH, temperature, and in different solvent media, are not extensively available in the reviewed literature. Theoretical studies on other halogenated compounds have shown that isomers with more equatorial substituents are generally preferred over those with more axial substituents in non-aromatic systems, and that isomers with larger dipole moments can be less stable. researchgate.net
Reaction Kinetics and Thermodynamics of Bromine Addition/Substitution
The formation of this compound is a result of a series of electrophilic substitution reactions, the rates and outcomes of which are governed by kinetic and thermodynamic principles.
Kinetic vs. Thermodynamic Control: In the electrophilic substitution of naphthalene, the initial product formed is often the result of kinetic control, meaning it is the product that forms the fastest. Over time, or at higher temperatures, this can rearrange to a more stable, thermodynamically controlled product. A classic example is the sulfonation of naphthalene, where the 1-sulfonic acid is the kinetic product, and the 2-sulfonic acid is the thermodynamic product. youtube.comstackexchange.com In the case of bromination, the α-positions are kinetically favored. youtube.com The formation of a specific hexabromonaphthalene isomer will depend on the relative activation energies for the formation of different isomers and their relative stabilities.
The following table summarizes factors influencing the kinetics and thermodynamics of naphthalene bromination:
| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Product Stability) |
| Temperature | Increases reaction rate. Can influence which product is favored (kinetic vs. thermodynamic control). researchgate.net | Higher temperatures favor the formation of the more stable thermodynamic product at equilibrium. |
| Catalyst | Increases the rate of reaction by providing a lower energy pathway for the formation of the electrophile. greenchemistry.ru | Does not affect the position of equilibrium or the relative stability of the products. |
| Solvent | Can influence reaction rates and the solubility of reactants. | Can affect the relative stability of polar intermediates and products. |
| Substituent Effects | Existing bromine atoms deactivate the ring, slowing down subsequent bromination steps. | The positions of bromine atoms determine the steric and electronic stability of the isomer. |
Detailed quantitative kinetic and thermodynamic data, such as rate constants, activation energies, and enthalpies of formation for the specific steps leading to this compound, are not widely available in the surveyed literature.
Advanced Analytical Method Development and Validation for Hexabromonaphthalene Research
Development of Chromatographic Separation Methods (GC, LC) for Isomers
The primary challenge in the analysis of hexabromonaphthalene is the effective separation of its various isomers. The synthesis of HBNs often results in a mixture of congeners, with 1,2,3,4,6,7-HBN typically being a major isomer. However, its toxicological and environmental profile can only be accurately assessed if it is chromatographically resolved from other isomers that may possess different properties.
Gas Chromatography (GC): GC is a powerful technique for separating thermally stable and volatile compounds like HBNs. The development of a GC method hinges on the selection of an appropriate capillary column and temperature program. For halogenated aromatic compounds, non-polar or medium-polarity columns are often employed. A (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5MS or similar, is a common choice due to its versatility and thermal stability.
The temperature program is optimized to achieve baseline separation of the target isomers. A typical program starts at a lower temperature to focus the analytes at the head of the column, followed by a controlled ramp to higher temperatures to elute the compounds based on their boiling points and interaction with the stationary phase. chromatographyonline.com
Liquid Chromatography (LC): While less common for PBNs than GC, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an alternative, particularly when coupled with mass spectrometry. The separation is typically achieved on a C18 or C8 stationary phase. The mobile phase composition, usually a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, is critical. aapco.orgchromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the highly hydrophobic HBN isomers in a reasonable timeframe with good peak shape. lcms.cz Additives like formic acid or ammonium (B1175870) formate (B1220265) are often used to improve peak shape and ionization efficiency for LC-MS applications. shimadzu.com
A representative GC method for the separation of HBN isomers is detailed in the table below.
Table 1: Representative GC Instrumental Parameters for HBN Isomer Separation
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp 10 °C/min to 320 °C (hold 10 min) |
Optimization of Coupled Techniques (GC-MS, LC-MS/MS) for Research Matrices
To achieve the sensitivity and selectivity required for trace analysis in complex samples (e.g., sediment, biological tissues), chromatography is coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): For HBN analysis, GC-MS is the most prevalent technique. Electron ionization (EI) is typically used, which generates a characteristic fragmentation pattern that aids in identification. For quantitative analysis in complex matrices, tandem mass spectrometry (GC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is superior. nih.gov MRM involves selecting a specific precursor ion (typically the molecular ion) for the analyte and monitoring for one or more specific product ions formed after collision-induced dissociation (CID). This significantly reduces background noise and matrix interference. hpst.cz The optimization process involves selecting unique precursor-to-product ion transitions and optimizing the collision energy for each transition to maximize signal response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is advantageous for analytes that are thermally labile or less volatile. For HBNs, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may be more effective than electrospray ionization (ESI) due to their non-polar nature. Similar to GC-MS/MS, optimization involves the careful selection of MRM transitions and the tuning of MS parameters such as declustering potential and collision energy to ensure maximum sensitivity and specificity. researchgate.net
The table below outlines representative optimized parameters for the MS/MS analysis of HBN.
Table 2: Representative GC-MS/MS Parameters (MRM) for 1,2,3,4,6,7-HBN
| Parameter | Value/Description |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 7000 Series, Shimadzu GCMS-TQ8040) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 300 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 602 (Represents the [M]+• of C₁₀H₂Br₆) |
| Product Ion (m/z) - Quantifier | 444 (Represents loss of Br₂) |
| Product Ion (m/z) - Qualifier | 523 (Represents loss of Br) |
| Collision Energy (eV) | Optimized for each transition (e.g., 20-40 eV) |
Note: Specific MRM transitions must be empirically determined and optimized.
Rigorous Method Validation for Quantitative and Qualitative Analysis
Once a method is developed, it must undergo rigorous validation to ensure it is fit for its intended purpose, following guidelines from bodies like the US EPA or the International Conference on Harmonisation (ICH). epa.govepa.gov Key validation parameters include:
Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOD is often established as the concentration yielding a signal-to-noise ratio (S/N) of 3, while the LOQ corresponds to an S/N of 10. nih.gov For PBNs and similar compounds in environmental matrices, LOQs in the low nanogram per gram (ng/g) or picogram per gram (pg/g) range are often required. nih.govnih.gov
Selectivity: This is the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including isomers and matrix interferences. High-resolution mass spectrometry or, more commonly, MS/MS techniques provide excellent selectivity.
Accuracy: Accuracy is determined by analyzing certified reference materials or by performing spiking experiments at multiple concentrations in a representative matrix. Recoveries are typically expected to fall within a range of 70-120%.
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), this is expressed as the relative standard deviation (RSD) of replicate measurements. RSD values below 15-20% are generally considered acceptable for trace analysis. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range is confirmed by analyzing a series of calibration standards. A correlation coefficient (R²) of >0.99 is typically required.
Table 3: Representative Method Validation Performance Data for Polyhalogenated Naphthalene (B1677914) Analysis
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 ng/g |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 ng/g |
| Accuracy (% Recovery) | 70 - 120% | 85 - 115% |
| Precision (% RSD) | < 20% | < 15% |
Data are representative for this class of analyte and must be determined for each specific matrix and instrument. Based on data for analogous compounds. nih.govnih.gov
Development of Reference Materials and Analytical Standards
The availability of high-purity analytical standards and certified reference materials (CRMs) is fundamental to achieving accurate and traceable measurements.
Analytical Standards: A neat standard of 1,2,3,4,6,7-hexabromonaphthalene is commercially available, which is crucial for instrument calibration and initial method development. sigmaaldrich.com However, these are often sold as "research chemicals" without a certificate of analysis detailing purity, making them unsuitable as primary reference materials without independent characterization. sigmaaldrich.com
Certified Reference Materials (CRMs): CRMs are produced by national metrology institutes (e.g., NIST) or accredited reference material producers (accredited to ISO 17034). targetanalysis.grsigmaaldrich.com These materials have a certified property value, an associated uncertainty, and a statement of metrological traceability. For organic pollutants, CRMs are available in both pure solution form and in natural matrices like sediment, dust, or biological tissue. nist.gov While a specific CRM for 1,2,3,4,6,7-HBN may not be available, CRMs containing other PBNs or related polybrominated flame retardants can be used to validate extraction and cleanup procedures. The development of a new CRM involves:
Synthesis and Purification: High-purity synthesis of the target compound.
Homogeneity and Stability Studies: Ensuring the material is uniform and stable over time.
Characterization: Using multiple independent analytical methods to assign a property value (e.g., concentration or purity).
Uncertainty Assessment: Calculating the measurement uncertainty associated with the certified value.
Certification: Issuing a certificate that details all the above information in accordance with international standards. targetanalysis.gr
Given the limited commercial availability of true CRMs for this specific congener, laboratories often rely on commercially available standards and validate their methods using matrix-matched quality control samples and by participating in inter-laboratory comparison studies when possible.
Future Research Trajectories in 1,2,3,4,6,7 Hexabromonaphthalene Chemistry
Exploration of Novel and Sustainable Synthetic Routes with Enhanced Regioselectivity
The current synthesis of 1,2,3,4,6,7-hexabromonaphthalene via direct bromination of naphthalene (B1677914) lacks the precision required for high-purity production. nih.gov Future research should, therefore, focus on developing novel synthetic methodologies that offer high regioselectivity.
Key Research Objectives:
Stepwise, Controlled Bromination: Investigating multi-step synthetic pathways that introduce bromine atoms in a controlled sequence. This could involve the use of protecting groups or directing groups on the naphthalene core to guide the bromination to the desired positions.
Catalyst Development: Exploring transition metal-catalyzed cross-coupling reactions, which have shown promise in the regioselective functionalization of dibromonaphthalenes. nih.gov Adapting these methods for polybromination could provide a route to specific isomers.
Potential Synthetic Strategies:
| Strategy | Description | Potential Advantages |
| Directed Ortho Metalation (DoM) | Utilizing directing groups to achieve regioselective lithiation followed by bromination. | High regioselectivity, access to specific substitution patterns. |
| Suzuki-Miyaura Cross-Coupling | Stepwise coupling of bromonaphthalene precursors with boronates. | Well-established, good functional group tolerance. |
| Halogen Dance Reactions | Isomerization of a readily available hexabromonaphthalene isomer to the desired 1,2,3,4,6,7-isomer under specific reaction conditions. | Potential for a more atom-economical synthesis from mixed isomers. |
Advanced Spectroscopic Characterization of Less Prevalent or Undetermined Isomers
While high-field nuclear magnetic resonance (NMR) has been instrumental in identifying the major isomers in hexabromonaphthalene mixtures, a more detailed spectroscopic profile of pure this compound is needed. nih.govnih.gov Future work should aim to provide a complete set of spectroscopic data for unambiguous identification.
Areas for Future Investigation:
Multi-dimensional NMR Spectroscopy: Employing advanced NMR techniques such as COSY, HSQC, and HMBC to definitively assign all proton and carbon signals for the 1,2,3,4,6,7-isomer.
High-Resolution Mass Spectrometry (HRMS): Obtaining precise mass measurements to confirm the elemental composition.
Vibrational Spectroscopy: A detailed analysis of the infrared (IR) and Raman spectra of the pure isomer to provide a unique vibrational fingerprint.
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide the ultimate structural confirmation.
Expected Spectroscopic Data:
| Technique | Expected Information |
| ¹H NMR | Chemical shifts and coupling constants for the two aromatic protons. |
| ¹³C NMR | Chemical shifts for all ten carbon atoms, distinguishing between protonated and quaternary carbons. |
| HRMS | Exact mass of the molecular ion, confirming the C₁₀H₂Br₆ formula. |
| IR/Raman | Characteristic C-H and C-Br stretching and bending frequencies. |
Refinement of Computational Models for Predicting Complex Brominated Aromatic Systems
Computational chemistry offers a powerful tool for predicting the properties of molecules like this compound. However, the accuracy of these predictions depends heavily on the computational model used.
Future Research Directions:
Benchmarking Density Functional Theory (DFT) Methods: Systematically evaluating various DFT functionals and basis sets to determine the most accurate methods for predicting the geometries, spectroscopic properties (NMR, IR), and electronic properties of polybrominated naphthalenes. Methods based on the relative stabilities of sigma-complex intermediates have shown promise for predicting regioisomer distribution in halogenations. nih.govdiva-portal.orgfigshare.com
Inclusion of Solvent Effects: Developing models that explicitly account for solvent interactions, which can significantly influence molecular properties and reactivity. nih.govdiva-portal.org
Predicting Spectroscopic Data: Using refined computational models to predict the full NMR and IR spectra of this compound. These theoretical spectra can then be compared with experimental data to aid in the characterization of the molecule.
Investigation of New Chemical Transformations for Functionalized Derivatives
The six bromine atoms on the this compound backbone represent potential sites for further chemical modification. Exploring the reactivity of these C-Br bonds can lead to the synthesis of novel functionalized naphthalene derivatives.
Potential Transformations to Explore:
Cross-Coupling Reactions: Investigating Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds. The differing electronic environments of the α and β positions may allow for regioselective functionalization. researchgate.net
Nucleophilic Aromatic Substitution (SNA_r): Exploring the displacement of bromide ions with various nucleophiles, which could be facilitated by the electron-withdrawing nature of the other bromine atoms.
Reductive Debromination: Developing methods for the selective removal of one or more bromine atoms to access lower-brominated naphthalenes with specific substitution patterns.
Role of this compound as a Probe or Standard in Fundamental Chemical Research
Once a reliable synthesis of pure this compound is established, it can serve as a valuable tool in various areas of chemical research.
Potential Applications:
Analytical Standard: A certified reference material of this compound is crucial for the accurate quantification of this isomer in environmental samples and commercial products where PBNs are present.
Chemical Probe: The unique electronic and steric properties of this isomer could be exploited in the development of chemical probes for studying molecular interactions or as a building block in the synthesis of larger, more complex molecules. bath.ac.uk Naphthalene derivatives, in general, are used in the development of fluorescent probes. mdpi.comresearchgate.net
Model for Structure-Property Studies: As a well-defined isomer, it can be used to systematically study how the specific arrangement of bromine atoms on the naphthalene core influences its physicochemical properties, such as its persistence, and potential for bioaccumulation. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 1,2,3,4,6,7-Hexabromonaphthalene, and what factors influence yield?
- Methodological Answer : The compound can be synthesized via bromination of naphthalene using Br₂ in the presence of iron powder as a catalyst, with dichloromethane (DCM) as the solvent at reflux conditions (4 hours). Reaction parameters such as stoichiometry, catalyst purity, and solvent choice significantly impact yield. For example, trace iodine impurities may lead to unintended isomer formation, necessitating rigorous purification steps . Characterization of the product requires X-ray diffraction or GC-MS to confirm regioselectivity and avoid misidentification of isomers, as seen in historical syntheses .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for bromine positional analysis and gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., CP Sil 5 CB) to resolve isomers. Retention indices and fragmentation patterns should be cross-referenced with databases like NIST Chemistry WebBook . For crystalline samples, X-ray diffraction provides definitive structural confirmation, as misidentification of tetrabromonaphthalene isomers has occurred in prior studies .
Q. What are the known toxicological effects of this compound in model organisms?
- Methodological Answer : In vivo studies on rodents using oral or inhalation exposure protocols are primary methods for assessing acute toxicity. Endpoints include hepatic enzyme induction (e.g., CYP450), oxidative stress biomarkers, and histopathological changes. However, existing data gaps for this specific isomer limit comprehensive risk assessment, necessitating comparative studies with structurally related polybrominated naphthalenes (PBNs) .
Advanced Research Questions
Q. How can isomer-specific toxicity differences be systematically investigated?
- Methodological Answer : Employ orthogonal separation techniques (e.g., HPLC with bromine-selective detectors) to isolate isomers, followed by high-throughput in vitro assays (e.g., cytotoxicity in HepG2 cells, Ah receptor activation). Pair this with computational modeling (QSAR) to correlate bromine substitution patterns with bioactivity. Prioritize isomers lacking data in ATSDR’s toxicological profiles .
Q. What experimental designs address contradictions in environmental persistence data for polybrominated naphthalenes?
- Methodological Answer : Conduct controlled photodegradation studies under UV light (λ = 254–365 nm) in aqueous and organic matrices, monitoring debromination pathways via LC-MS/MS. Compare results with microbial degradation assays using soil microcosms to identify dominant degradation mechanisms. Discrepancies may arise from matrix effects or microbial diversity, requiring meta-analyses of existing environmental monitoring datasets .
Q. How can researchers resolve inconsistencies in reported pharmacokinetic parameters across species?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to integrate interspecies metabolic differences, focusing on cytochrome P450 isoforms responsible for hydroxylation. Validate models with in vivo tissue distribution data (e.g., adipose vs. hepatic accumulation) and in vitro microsomal assays. Cross-reference with EPA/ATSDR priority data needs to identify understudied metabolic pathways .
Q. What advanced spectral methods are needed to detect trace environmental residues?
- Methodological Answer : Develop isotope dilution GC-MS/MS methods using ¹³C-labeled internal standards to improve sensitivity in complex matrices (e.g., sediment, biota). Couple with pressurized liquid extraction (PLE) and clean-up steps (e.g., silica gel chromatography) to minimize matrix interference. Method validation should follow EPA SW-846 protocols for halogenated contaminants .
Q. How can computational chemistry predict the environmental fate of understudied brominated naphthalenes?
- Methodological Answer : Apply density functional theory (DFT) to calculate thermodynamic parameters (e.g., bond dissociation energies for debromination) and predict degradation pathways. Validate predictions with experimental half-lives in simulated environmental conditions (e.g., sunlight, pH variations). Use EPI Suite software to estimate partition coefficients (log Kow) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
